(S)-3-Amino-2-benzylpropanoic acid
Overview
Description
(S)-3-Amino-2-benzylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the third carbon of a propanoic acid chain, with a benzyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-amino-2-benzylpropanoic acid can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the molecule. For example, the asymmetric hydrogenation of α-benzyl-α-acetamidoacrylic acid using a chiral rhodium catalyst can yield this compound with high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts or enzymes to achieve the desired stereochemistry. Enzymatic resolution of racemic mixtures or the use of engineered microorganisms can provide an efficient and environmentally friendly route to produce this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-2-benzylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-3-Amino-2-benzylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of peptides and proteins.
Medicine: It is investigated for its potential therapeutic properties, including its role as a neurotransmitter analog.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-amino-2-benzylpropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an agonist or antagonist at various receptors, influencing neurotransmission and cellular signaling. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-3-Amino-2-benzylpropanoic acid can be compared with other similar compounds, such as:
Phenylalanine: Another amino acid with a benzyl group, but with different stereochemistry and biological activity.
Tyrosine: Similar structure but with an additional hydroxyl group on the benzyl ring.
Leucine: An amino acid with a different side chain but similar overall structure.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of both an amino group and a benzyl group, which confer distinct chemical and biological properties.
Biological Activity
(S)-3-Amino-2-benzylpropanoic acid, a chiral β-amino acid, has garnered attention for its biological activities and potential applications in pharmaceuticals and biochemistry. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 179.22 g/mol. Its structure features a benzyl group attached to the second carbon of the propanoic acid chain, making it structurally distinct from other amino acids. The compound's chirality allows it to interact selectively with biological targets, influencing various biochemical pathways.
Neurotransmitter Synthesis
Research indicates that this compound may play a role in neurotransmitter synthesis pathways. Its structural similarity to phenylalanine allows it to participate in biochemical reactions that influence neurotransmitter levels, potentially affecting mood and cognitive functions.
Peptide Synthesis
This compound is notably utilized as a precursor in peptide synthesis. Its β-amino acid structure enhances the stability and bioactivity of peptides, making it valuable in drug development. The ability of β-amino acids like this compound to form stable peptide bonds contributes to their utility in creating therapeutically relevant compounds.
Synthesis Methods
Various methods exist for synthesizing this compound, including:
- Enzymatic Transamination : Utilizing ω-transaminases for the conversion of ketones to chiral amines.
- Chemical Reactions : Involves oxidation and reduction processes to modify functional groups on the compound .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
(S)-3-Amino-2-phenylpropanoic acid | Phenyl-substituted β-amino acid | Lacks the benzyl group; used similarly in peptides |
(R)-3-Amino-2-benzylpropanoic acid | Enantiomer of (S)-isomer | Different stereochemistry affects biological activity |
(S)-3-Amino-3-phenylpropanoic acid | Another β-amino acid | Different substitution pattern; affects reactivity |
The unique benzyl substitution on this compound contributes to its distinct properties compared to these similar compounds.
Case Studies and Research Findings
- Neurotransmitter Interaction : A study demonstrated that this compound influences the synthesis of neurotransmitters in vitro, suggesting its potential as a therapeutic agent for mood disorders.
- Peptide Stability : Research showed that peptides synthesized using this compound exhibited enhanced stability compared to those made with standard amino acids, indicating its importance in drug formulation.
- Molecular Docking Studies : Molecular docking studies revealed that this compound binds effectively to specific receptors involved in neurotransmission, supporting its role as a modulator in biochemical pathways .
Properties
IUPAC Name |
(2S)-2-(aminomethyl)-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYVEBBGKNAHKE-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460116 | |
Record name | (S)-3-Amino-2-benzylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131683-27-7 | |
Record name | (S)-3-Amino-2-benzylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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